molecular formula C11H18N2O3 B13325940 3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one

3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one

Cat. No.: B13325940
M. Wt: 226.27 g/mol
InChI Key: UYJJTAORYIUJKX-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative that serves as a versatile building block in organic synthesis and medicinal chemistry . The pyridin-2-one core is a privileged scaffold in drug discovery due to its ability to act as a bioisostere for amides, pyridines, and phenols, and to serve as both a hydrogen bond donor and acceptor, which facilitates target binding and improves aqueous solubility . This particular compound features a 3-amino substituent and a 1-(2,2-diethoxyethyl) side chain. The diethoxyethyl group can function as a protected aldehyde or acetal, enhancing the molecule's solubility and making it a valuable precursor for further functionalization and cyclization reactions . In scientific research, it is utilized as a key intermediate for the preparation of more complex molecules, including the synthesis of functionalized 1H-imidazoles via denitrogenative transformation of 5-amino-1,2,3-triazole precursors . Pyridinone derivatives, in general, exhibit a broad spectrum of biological activities, such as antitumor, antimicrobial, and anti-inflammatory effects, and are found in several FDA-approved drugs . The mechanism of action for this class of compounds often involves interactions with biological targets like enzymes; the amino group can form critical hydrogen bonds, while the core structure can mimic peptide bonds, potentially modulating biochemical pathways . This product is intended for research applications in chemistry and biology and is not approved for human or veterinary use.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

3-amino-1-(2,2-diethoxyethyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O3/c1-3-15-10(16-4-2)8-13-7-5-6-9(12)11(13)14/h5-7,10H,3-4,8,12H2,1-2H3

InChI Key

UYJJTAORYIUJKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=CC=C(C1=O)N)OCC

Origin of Product

United States

Preparation Methods

Preparation of 5-Amino-1-(2,2-Diethoxyethyl)-1,2,3-Triazoles

5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles can be prepared through dipolar azide-nitrile cycloaddition. Two general procedures are available depending on the solubility of the nitrile reactant.

1.1. General Procedure A: Solvent-Free Preparation
This procedure is used for liquid R-CH2CN compounds.

  • Combine 0.5 mmol of the acetonitrile derivative with 1.1 equivalents of diethyl 2-azidoacetaldehyde diethyl acetal in a 25 mL round-bottom flask with a magnetic stir bar.
  • Add 0.1 equivalents of powdered potassium tert-butoxide portionwise to the mixture in a room temperature water bath.
  • Stir the reaction mixture for 3 hours at room temperature.
  • Dissolve the mixture in 10 mL of a 1:1 ethyl acetate/water mixture. Separate the organic phase and extract the aqueous phase with ethyl acetate (3 × 5 mL).
  • Evaporate the combined organic extracts to dryness under vacuum. Purify the product by chromatography using a hexane: ethyl acetate (2:1) eluent.

1.2. General Procedure B: Preparation in Dimethyl Sulfoxide (DMSO)
This procedure is used for solid nitriles insoluble in diethyl 2-azidoacetaldehyde diethyl acetal.

  • Combine 0.5 mmol of the acetonitrile derivative, 3.0 equivalents of diethyl 2-azidoacetaldehyde diethyl acetal, and 8 mL of DMSO in a 25 mL round-bottom flask with a magnetic stir bar.
  • Add 0.5 equivalents of powdered potassium tert-butoxide portionwise to the mixture in a room temperature water bath.
  • Stir the reaction mixture for 3 hours at 70 °C.
  • Pour the mixture into water and extract with dichloromethane (3 × 10 mL).
  • Wash the combined organic phases with brine, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the product by chromatography using a hexane: ethyl acetate (2:1) eluent.

1.3. Characterization Data
1-(2,2-diethoxyethyl)-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine (3k )

  • Synthesized according to general procedure A with an 87% yield, resulting in a light brown oil.
  • 1H NMR (400 MHz, Chloroform-d) δ 8.48 (d, J = 4.9 Hz, 1H, H Ar), 8.08 (d, J = 8.1 Hz, 1H, H Ar), 7.70 (td, J = 8.0, 1.7 Hz, 1H, H Ar), 7.09–7.04 (m, 1H, H Ar), 5.86 (s, 2H, NH2), 4.78 (t, J = 5.3 Hz, 1H, CH(OEt)2), 4.34 (d, J = 5.3 Hz, 2H, CH2CH), 3.82–3.75 (m, 2H, OCHCH23), 3.59–3.53 (m, 2H, OCHCH23), 1.21 (t, J = 7.0 Hz, 6H, OCH2CH3).
  • 13C NMR (101 MHz, Chloroform-d) δ 153.0, 148.3, 142.8, 136.4, 127.8, 120.2, 118.3, 102.2, 64.2, 49.7, 15.2.
  • HRMS (ESI) C13H20N5O2, m/ z: calc. for [M+H]+: 278.1612; found: 278.1617.

Preparation of 1H-Imidazole Derivatives

1H-Imidazole derivatives can be prepared from 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles.

2.1. General Procedure C

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 0.5 mmol of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole, 10 mL of the corresponding ROH, and 0.5 mL of concentrated hydrochloric acid (HCl).
  • Reflux the resulting mixture for 3 hours.
  • Neutralize the mixture with an aqueous solution of sodium hydroxide (NaOH) upon completion, and extract with dichloromethane (3 × 10 mL).
  • Wash the combined organic phases with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify by chromatography using ethyl acetate as the eluent to yield the desired product.

Preparation of 3-Amino-2-Hydroxypyridine

3.1. Method for Preparing 3-Amino-2-Hydroxypyridine
This method involves a two-step process using 2-hydroxy-3-nitro-5-bromopyridine as a starting material.

  • Dissolve 2-hydroxy-3-nitro-5-bromopyridine in a solvent and stir. Add a mixture of iron powder and hydrochloric acid, react for 0.5-1 hour, and conduct post-treatment to obtain 2-hydroxy-3-amino-5-bromopyridine. Solvents such as water, methanol, or ethanol can be used.
  • Dissolve the 2-hydroxy-3-amino-5-bromopyridine obtained in the first step in an alkaline solution, add strontium carbonate powder, and introduce hydrogen into a reaction flask. React for 3-4 hours and carry out routine treatment to obtain 3-amino-2-hydroxypyridine. Sodium hydroxide, potassium hydroxide, or calcium hydroxide can be used as the alkaline solution.

Synthesis of Pyridylaminoalkyl Phenols

Pyridylaminoalkyl phenols can be synthesized via one-pot aminoalkylation of active phenol compounds with imines prepared from 2-aminopyrimidine.

4.1. General Procedure

  • Stir a mixture of amine (1.0 mmol) and aldehyde (1.2 mmol) in an oil bath at 80°C.
  • Add phenol (1 mmol) after 10 minutes, and heat the mixture until thin-layer chromatography (TLC) monitoring indicates the reaction is complete (30-120 minutes). Use a n-hexane: ethyl acetate mixture (4:1) for TLC.
  • Extract the reaction mixture with diethyl ether (2 × 20 mL).

Chemical Reactions Analysis

Substitution and Condensation Reactions

The amino group at position 3 is highly reactive and can participate in nucleophilic substitutions or condensation reactions. For instance, analogous pyridin-2-ones undergo Michael addition with enolate precursors, forming fused heterocycles . The 2,2-diethoxyethyl group may act as a steric or electronic modifier, influencing reaction pathways. In related systems, substituents at the 2-position (e.g., methoxy or ethyl groups) significantly affect biological activity and reactivity, with larger groups often improving stability .

Cyclization and Ring-Forming Reactions

Pyridin-2-ones are prone to cyclization under acidic or basic conditions. For example, dehydration of amino-pyrazoles with concentrated H₂SO₄ yields imidazo[1,2-b]pyrazoles . Similarly, the 3-amino group in the target compound could undergo cyclization with carbonyl reagents (e.g., chloroacetyl chloride) to form fused heterocycles like imidazo[1,2-a]pyridines .

SAR Trends

Substituent effects on pyridin-2-ones are critical for reactivity and selectivity. For example, removal of electron-donating groups (e.g., methoxy) at the 2-position reduces activity , while bulkier substituents (e.g., ethyl or trifluoromethyl) may enhance stability. The 2,2-diethoxyethyl group likely provides steric bulk, potentially favoring specific reaction pathways (e.g., regioselective substitution) .

Purification and Characterization

Purification of pyridin-2-ones often involves silica-gel chromatography with eluents like ethyl acetate/hexane (1:5) . Analytical techniques such as ¹H-NMR and ¹³C-NMR are used to confirm structural integrity, with key signals for the amino group (∼7.5 ppm) and carbonyl (∼160–180 ppm) .

Table 1: Reactivity Trends in Pyridin-2-ones

SubstituentPositionEffect on ReactivityReference
Methoxy2Reduced activity
Ethyl2Enhanced stability
Trifluoromethyl2Improved potency

Table 2: Purification Methods

Compound TypeEluent SystemYield RangeReference
Pyridin-2-onesEthyl acetate/hexane (1:5)40–72%
Imidazo[1,2-b]pyrazolesSilica-gel chromatography15–68%

Substituent Effects

The 2,2-diethoxyethyl group likely influences reactivity by:

  • Steric hindrance : Limiting access to reactive sites.

  • Electronic effects : Electron-donating groups may enhance nucleophilicity.

  • Solubility : Facilitating purification via phase separation .

Biological Implications

While direct biological data for the target compound are unavailable, analogous pyridin-2-ones (e.g., (+)-119 ) show potent inhibition of mutant IDH1 enzymes, with IC₅₀ values as low as 1.6 μM . This suggests potential therapeutic applications for structurally similar derivatives.

Scientific Research Applications

3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diethoxyethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyridin-2(1H)-one derivatives are often modified at positions 1, 3, 5, and 6 to optimize activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Compound Name Substituents Biological Target/Activity Key Features Reference
3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one 3-NH₂; 1-(2,2-diethoxyethyl) Not explicitly reported (potential NNRTI or kinase inhibitor) Diethoxyethyl group may improve solubility; amino group for H-bonding
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one 3-NH₂; 1-(2-methoxyethyl) Similarity score: 0.65 vs. target compound Methoxyethyl group reduces steric bulk but may lower metabolic stability
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one 1-(4-piperazinophenyl) Serotonin reuptake inhibitor (SSRI) Piperazine enhances CNS penetration; lacks amino group at position 3
5,6-Diarylated pyridin-2(1H)-one derivatives 5- and 6-aryl groups PDE10A antagonist (IC₅₀ = 1.6 nM) Diaryl substitution critical for PDE10A selectivity; no amino or ether chains
Pyridinone-UC781 hybrid 3-Nitro; 4-olefinic group HIV-1 reverse transcriptase inhibitor Nitro group enhances activity against mutant strains; lacks diethoxyethyl

Pharmacokinetic and Pharmacodynamic Profiles

  • Diethoxyethyl vs. Methoxyethyl : The diethoxyethyl group in the target compound may offer prolonged half-life compared to methoxyethyl derivatives due to slower ether cleavage .
  • Comparison with SSRIs: Unlike 1-(4-piperazinophenyl) derivatives , the target compound’s diethoxyethyl side chain may reduce blood-brain barrier penetration, shifting its application away from CNS targets.

Antiviral Potential

Pyridin-2(1H)-ones with polar substituents (e.g., nitro groups) show promise as HIV-1 NNRTIs . The target compound’s 3-amino group could mimic these interactions, while the diethoxyethyl chain may improve oral bioavailability compared to nitro-containing analogues.

Kinase and PDE Inhibition

Compounds like 5,6-diarylated pyridin-2(1H)-ones achieve nanomolar potency against PDE10A . The target compound’s substituents may redirect activity toward kinases or other ATP-binding targets, though empirical data are needed.

Toxicity and Selectivity

Diethoxyethyl groups are less likely to form reactive metabolites compared to aliphatic amines (e.g., in MCH1 antagonists ), suggesting a favorable toxicity profile.

Biological Activity

3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C12H19N2O3\text{C}_{12}\text{H}_{19}\text{N}_2\text{O}_3

This structure features an amino group and a pyridine ring, which are essential for its biological interactions.

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiparasitic Activity : Certain derivatives have shown effectiveness against Leishmania donovani and Trypanosoma brucei, suggesting potential use in treating parasitic infections .
  • Anticancer Properties : Compounds with similar scaffolds have been reported to inhibit various cancer cell lines, including breast cancer (MCF7) cells, through mechanisms involving kinase inhibition and apoptosis induction .
  • Neuropharmacological Effects : Some aminopyridines have been documented to modulate neurotransmitter systems, indicating possible applications in neurodegenerative diseases .

Biological Evaluation

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target/Organism Effect Reference
AntiparasiticLeishmania donovaniInhibition of growth
AnticancerMCF7 breast cancer cellsInduction of apoptosis
Kinase inhibitionSRC family kinasesReduced cell proliferation
Neurotransmitter modulationVarious receptorsPotential neuroprotective effects

Case Study 1: Antiparasitic Activity

In a study evaluating various pyridine derivatives, this compound was tested against Leishmania donovani. The results indicated significant antiparasitic activity, prompting further investigation into its mechanism of action. The compound was found to disrupt the metabolic pathways of the parasite, leading to cell death .

Case Study 2: Anticancer Properties

Another study focused on the anticancer potential of similar compounds demonstrated that this compound exhibited cytotoxic effects on MCF7 cells. The compound's ability to induce apoptosis was linked to its interaction with specific kinases involved in cell survival pathways. This highlights its potential as a lead compound for developing new cancer therapies .

Q & A

Q. What are the established synthetic routes for 3-amino-substituted pyridin-2(1H)-ones, and what are their key limitations?

The synthesis of 3-aminopyridin-2(1H)-ones typically involves multi-step sequences, including condensation reactions and functional group transformations. For example, highlights the use of amino acid amide fragments in peptidomimetic synthesis, while describes novel library synthesis via cleavage of pyridine intermediates. Key limitations include low yields in multi-step processes and challenges in regioselectivity during functionalization. Purification methods like prep-TLC or column chromatography are critical for isolating intermediates .

Q. What biological targets are associated with pyridin-2(1H)-one derivatives, and how are these targets validated experimentally?

Pyridin-2(1H)-ones exhibit activity against enzymes like DPP-4 (dipeptidyl peptidase-4, ), HIV-1 reverse transcriptase ( ), and IGF-1R kinase ( ). Target validation often involves in vitro enzyme inhibition assays (e.g., IC50 determination), molecular docking studies to assess binding affinity, and cellular models (e.g., glucose uptake assays for DPP-4 inhibitors). Crystallographic data (e.g., ’s PDB entry 2OJ9) further confirm binding modes .

Q. Which analytical techniques are essential for characterizing pyridin-2(1H)-one derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is used to confirm regiochemistry and substituent orientation, while mass spectrometry (ESI+/ESI-) verifies molecular weight. For example, reports 1H NMR (300 MHz) and MS (m/z 562 [M+H]+) for a related compound. High-resolution LC-MS and X-ray crystallography ( ) resolve structural ambiguities .

Advanced Research Questions

Q. How can synthetic efficiency be improved for 3-amino-4-arylpyridin-2(1H)-ones?

Recent advances include one-pot multicomponent reactions and transition-metal-catalyzed C–H activation ( ). For instance, Pd(II)-catalyzed γ-C(sp³)-H arylation using a bidentate directing group (3-amino-1-methylpyridin-2-one) enables direct functionalization, reducing step count. Computational tools (e.g., DFT studies) optimize reaction conditions to minimize byproducts .

Q. What strategies address the low solubility and bioavailability of pyridin-2(1H)-one derivatives?

Structural modifications, such as introducing polar groups (e.g., hydroxyl or morpholine) or reducing total polar surface area (tPSA), enhance solubility. demonstrates that replacing a 3-cyanophenyl group with a trifluoromethyl moiety lowered tPSA from 99.3 Ų to 75.5 Ų, improving membrane permeability. Co-crystallization with cyclodextrins or formulation as prodrugs (e.g., diethoxyethyl groups in ) are additional approaches .

Q. How do resistance mutations in therapeutic targets (e.g., HIV-1 RT) impact pyridin-2(1H)-one efficacy, and how can this be mitigated?

Second-generation pyridin-2(1H)-ones, such as hybrid analogs with nitro groups at C-3 ( ), show improved activity against mutant strains. Structure-activity relationship (SAR) studies guided by molecular dynamics simulations identify substituents that fill hydrophobic pockets altered by mutations (e.g., K103N in HIV-1 RT). Dual-target inhibitors combining pyridinone and quinolinone scaffolds ( ) also combat resistance .

Q. What methodologies resolve contradictions in structure-activity data for pyridin-2(1H)-one derivatives?

Discrepancies between in vitro potency and in vivo efficacy often arise from off-target effects or metabolic instability. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests clarify bioavailability issues. For example, resolved P-gp efflux discrepancies by comparing efflux ratios (1q: 0.8 vs. 1o: 25.0) and pharmacokinetic profiles (Table 5) .

Future Directions

Q. What emerging applications of pyridin-2(1H)-ones are being explored beyond traditional therapeutic areas?

Recent studies highlight their potential as luminescent probes for immunoassays ( ) and antioxidants. Computational fragment-based drug design ( ) is expanding their use in neurodegenerative diseases (e.g., modulating survivin dynamics via rigidified tricyclic scaffolds, ) .

Q. How can machine learning accelerate the optimization of pyridin-2(1H)-one derivatives?

QSAR models trained on datasets of inhibitory potency (e.g., IC50 values from ) predict optimal substituents for target engagement. Generative adversarial networks (GANs) propose novel scaffolds, validated by in silico docking (e.g., eIF4A3 inhibitors in ) .

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